molecular formula C31H20O10 B600280 Cryptomerin A CAS No. 22012-97-1

Cryptomerin A

Cat. No. B600280
CAS RN: 22012-97-1
M. Wt: 552.48
InChI Key:
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Description

Cryptomerin A is a compound derived from the Cryptomeria species, also known as Japanese Cedar . It’s a type of evergreen tree that can grow up to 70 meters tall, with red-brown bark that peels in vertical strips .


Synthesis Analysis

The synthesis of Cryptomerin A involves complex biochemical processes. Studies have shown that terpenoids and flavonoids, abundant in Cryptomeria fortunei, play a significant role in the biosynthesis of metabolites . In summer, certain genes in the 2-methyl-pentaerythritol 4-phosphate (MEP) pathway are highly expressed, promoting the accumulation of terpenoids . In winter, genes involved in flavonoid biosynthesis are highly expressed, promoting flavonoid accumulation .

properties

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHZOLWNLOEMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptomerin A

Citations

For This Compound
36
Citations
H Miura, N Kawano, JAC Waiss - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… The deposits appeared when it was filtered while hot and cooled for standing were impure cryptomerin B mixed with cryptomerin A. Along the procedure shown in Chart 1 and …
Number of citations: 28 www.jstage.jst.go.jp
H Miura, N Kawano - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… of cryptomerin A by partial demethylation of cryptomerin B. … Although isocryptomerin (ll) and cryptomerin A (I) are closely … compared with that in the case of cryptomerin A.” No change of …
Number of citations: 15 www.jstage.jst.go.jp
T Ueda, K Ishizaki - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… ,$3 whereas cryptomerin A (I) was easily demethylated to hinokiflavone. We now report the formation of isocryptomerin (HI), a new compound and an isomer of cryptomerin A by partial …
Number of citations: 25 www.jstage.jst.go.jp
H Miura, T Kihara, N Kawano - Tetrahedron Letters, 1968 - Elsevier
… Neocryptomerin (VI) acetate Chamaecyparin (IX) acetate Cryptomerin A (X) acetate Cryptomerin B (XI) acetate … identical with cryptomerin A (X)7) nor isocryptomerin. On the other hand, …
Number of citations: 19 www.sciencedirect.com
堀井善一, 森川浩一, 田村恭光, 二宮一弥 - … and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
… As cryptomerin A and B are more hardly soluble in methanol than … with cryptomerin A. Along the procedure shown in Chart 1 and described in the experi— mental part cryptomerin A, …
Number of citations: 2 jlc.jst.go.jp
Z Horii, K Morikawa, Y Tamura… - Chemical and …, 1966 - jstage.jst.go.jp
… As cryptomerin A and B are more hardly soluble in methanol than … with cryptomerin A. Along the procedure shown in Chart 1 and described in the experi— mental part cryptomerin A, …
Number of citations: 17 www.jstage.jst.go.jp
N Sirimangkalakitti, LD Juliawaty, EH Hakim… - Bioorganic & Medicinal …, 2019 - Elsevier
Amyloid β (Aβ) aggregation plays an essential role in promoting the progression of Alzheimer’s disease (AD). Therefore, the inhibition of Aβ aggregation is a potential therapeutic …
Number of citations: 14 www.sciencedirect.com
KR Markham, C Sheppard, H Geiger - Phytochemistry, 1987 - Elsevier
The 13 C NMR spectra of a range of amentoflavone and hinokiflavone biflavonoids are reported, most for the first time. Substituent shifts relating to the interflavonoid linkages and to …
Number of citations: 214 www.sciencedirect.com
H MIURA, N KAWANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
no bathochromic shift of the low—whve length absorption band on ad—dition of a little fused sodium acetate showing that it has no ‘hydro'Xyl ‘group in 7 and 7” positions!” The monoi …
Number of citations: 10 www.jstage.jst.go.jp
T Fujii, T Shimano, T Fujii - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… ii) A mixture of cryptomerin A and B (200 mg) was treated with PhOH (100 mg) and HI (12 ml.) as described above. Before recrystallization the yellow solid (200 mg.) gave two spots by …
Number of citations: 3 www.jstage.jst.go.jp

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